molecular formula C25H28ClFN2O4S B608582 Linrodostat mesylate CAS No. 2221034-29-1

Linrodostat mesylate

カタログ番号 B608582
CAS番号: 2221034-29-1
分子量: 507.0174
InChIキー: LZNFBNWGSDOVIO-QEFLZESTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Linrodostat, also known as BMS-986205, ONO-7701 and F001287, a potent and selective, orally active IDO1 inhibitor with potential immunomodulating and antineoplastic activities. BMS-986205 specifically targets and binds to IDO1, a cytosolic enzyme responsible for the oxidation of the amino acid tryptophan into the immunosuppressive metabolite kynurenine. By inhibiting IDO1 and decreasing kynurenine in tumor cells, BMS-986205 restores and promotes the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, and causes a reduction in tumor-associated regulatory T cells (Tregs).

科学的研究の応用

Immunomodulatory and Antineoplastic Activities

Linrodostat mesylate, a potent and selective oral inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), plays a crucial role in immunomodulation and antineoplastic activities. By targeting and binding to IDO1, an enzyme responsible for the oxidation of tryptophan into kynurenine, linrodostat mesylate reduces the production of immunosuppressive kynurenine in tumor cells. This action helps restore and promote the proliferation and activation of various immune cells, including dendritic cells, natural killer cells, and T-lymphocytes, while reducing tumor-associated regulatory T-cells. The activation of the immune system, often suppressed in many cancers, may induce a cytotoxic T-lymphocyte response against IDO1-expressing tumor cells, inhibiting their growth (Definitions, 2020).

Potential Biomarkers in Cancer Treatment

A study has highlighted the potential of interferon-gamma (IFN-ɣ) gene signature and tryptophan 2,3-dioxygenase 2 (TDO2) gene expression as composite biomarkers for predicting clinical benefits in patients treated with linrodostat mesylate in combination with nivolumab. This biomarker may identify patients with certain tumor types who are more likely to respond to the combined treatment, although further studies are needed for validation (Luke et al., 2019).

Preclinical Characterization in Cancer Therapy

Linrodostat mesylate has shown potent in vitro and in vivo activities in preclinical studies. It effectively inhibits the IDO1 pathway, which is exploited by tumors to create an immunosuppressive microenvironment. The drug has demonstrated significant pharmacodynamic activity in human tumor xenograft models, reducing kynurenine levels and potentially improving cancer outcomes, particularly when combined with other immunotherapies (Balog et al., 2020).

Application in Muscle-Invasive Bladder Cancer

The ENERGIZE Phase III study explores the efficacy of linrodostat mesylate combined with nivolumab and neoadjuvant chemotherapy in patients with muscle-invasive bladder cancer. The study investigates the potential synergy of combining PD1/PD-L1 inhibitors with chemotherapy, as IDO1, targeted by linrodostat mesylate, is overexpressed in bladder cancer and associated with poor outcomes (Sonpavde et al., 2019).

特性

CAS番号

2221034-29-1

製品名

Linrodostat mesylate

分子式

C25H28ClFN2O4S

分子量

507.0174

IUPAC名

(R)-N-(4-chlorophenyl)-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanamide methanesulfonic acid

InChI

InChI=1S/C24H24ClFN2O.CH4O3S/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23;1-5(2,3)4/h6-17H,2-5H2,1H3,(H,28,29);1H3,(H,2,3,4)/t15-,16-,17+;/m1./s1

InChIキー

LZNFBNWGSDOVIO-QEFLZESTSA-N

SMILES

C[C@H]([C@H]1CC[C@@H](C2=CC=NC3=CC=C(F)C=C23)CC1)C(NC4=CC=C(Cl)C=C4)=O.CS(=O)(O)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Linrodostat mesylate;  BMS-986205;  BMS 986205;  BMS986205;  ONO-7701;  ONO 7701;  ONO7701;  F-001287;  F001287;  F001287;  Linrodostat

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linrodostat mesylate
Reactant of Route 2
Linrodostat mesylate
Reactant of Route 3
Linrodostat mesylate
Reactant of Route 4
Reactant of Route 4
Linrodostat mesylate
Reactant of Route 5
Linrodostat mesylate
Reactant of Route 6
Linrodostat mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。